N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-nitrobenzamide
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Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and a nitrobenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)amine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-aminobenzamide.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its neuroprotective properties and potential therapeutic applications in neurotoxicity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)carbamic acid ethyl ester: Shares a similar piperazine and sulfonyl structure but differs in the functional groups attached.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also feature the piperazine ring and methoxyphenyl group but have different core structures and biological activities.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety with a piperazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H24N4O6S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H24N4O6S/c1-34-23-8-3-2-7-22(23)26-13-15-27(16-14-26)35(32,33)21-11-9-19(10-12-21)25-24(29)18-5-4-6-20(17-18)28(30)31/h2-12,17H,13-16H2,1H3,(H,25,29) |
InChI Key |
QILUYWOIWNFQAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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